2-chloro-N-(naphthalen-1-ylcarbamothioyl)benzamide
Description
2-chloro-N-(naphthalen-1-ylcarbamothioyl)benzamide is a thiourea derivative known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a naphthyl group and a chloro group, making it an interesting subject for chemical and biological studies.
Properties
IUPAC Name |
2-chloro-N-(naphthalen-1-ylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c19-15-10-4-3-9-14(15)17(22)21-18(23)20-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUJJENVSWCPIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(naphthalen-1-ylcarbamothioyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of naphthylamine. The reaction conditions include maintaining the temperature at around room temperature and using acetone as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include using larger reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(naphthalen-1-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The thiourea moiety can participate in redox reactions.
Complexation: The compound can form complexes with transition metals due to the presence of sulfur and nitrogen atoms
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Complexation: Transition metal salts like copper(II) sulfate or nickel(II) chloride.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or thiols.
Complexation: Metal complexes with distinct coordination geometries.
Scientific Research Applications
2-chloro-N-(naphthalen-1-ylcarbamothioyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-(naphthalen-1-ylcarbamothioyl)benzamide involves its interaction with molecular targets through its thiourea moiety. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide
- N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide
Uniqueness
2-chloro-N-(naphthalen-1-ylcarbamothioyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
